![molecular formula C53H71ClN10O14 B1193164 MC-Val-Cit-PAB-VX765](/img/new.no-structure.jpg)
MC-Val-Cit-PAB-VX765
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
科学研究应用
Introduction to MC-Val-Cit-PAB-VX765
This compound is a derivative of VX-765, a selective caspase-1 inhibitor, designed for targeted drug delivery in therapeutic applications. This compound incorporates a cathepsin-cleavable linker (MC-Val-Cit-PAB) that is extensively utilized in the development of antibody-drug conjugates (ADCs). The unique structure of this compound allows for the selective release of the drug payload in response to specific proteolytic cleavage, enhancing the therapeutic efficacy while minimizing systemic toxicity.
Antibody-Drug Conjugates (ADCs)
This compound is primarily applied in the synthesis of ADCs, where it serves as a linker that connects potent cytotoxic agents to monoclonal antibodies. The cathepsin B cleavable nature of the linker ensures that the drug is released selectively within target cells, such as cancer cells, leading to enhanced therapeutic outcomes while reducing off-target effects.
Case Study: ADC Development
In a study focusing on the synthesis and application of this compound in ADCs, researchers demonstrated that this linker could be effectively conjugated to various antibodies, resulting in constructs that exhibited significant cytotoxicity against tumor cells while maintaining high stability in circulation .
Caspase-1 Inhibition and Inflammatory Disorders
VX-765, linked through MC-Val-Cit-PAB, has shown promising results in mitigating inflammatory responses associated with various diseases. Its application extends to conditions such as diabetic nephropathy and HIV-1 infection, where caspase-1 plays a pivotal role in inflammation and cell death.
Case Study: Diabetic Nephropathy
In recent research, VX-765 was administered to diabetic mice, resulting in significant improvements in renal function and reductions in fibrosis markers. The study highlighted that VX-765 effectively inhibited caspase-1 activity, thereby reducing pyroptosis—a form of inflammatory cell death—within renal tissues .
Targeted Delivery Systems
The ability of this compound to conjugate with various delivery vehicles (e.g., polymers or proteins) makes it an attractive candidate for developing targeted drug delivery systems. Such systems can enhance the bioavailability of therapeutic agents while minimizing systemic exposure.
Case Study: Polymer Conjugation
A study explored the conjugation of this compound with polymeric carriers for enhanced drug delivery. The results indicated improved targeting capabilities and sustained release profiles compared to conventional delivery methods .
属性
分子式 |
C53H71ClN10O14 |
---|---|
分子量 |
1107.657 |
IUPAC 名称 |
4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate |
InChI |
InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1 |
InChI 键 |
WLNFKQLBEWHSAV-BVMQVVSQSA-N |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。